molecular formula C12H15N3O6S B1139548 N-2-4-DNP-DL-ETHIONINE CRYSTALLINE CAS No. 102783-71-1

N-2-4-DNP-DL-ETHIONINE CRYSTALLINE

货号: B1139548
CAS 编号: 102783-71-1
分子量: 329.329
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Historical Perspectives on Dinitrophenylation Reagents in Chemical Biology

The use of dinitrophenylation in biochemistry has a distinguished history, rooted in the foundational work of protein chemistry. In the 1940s and 1950s, British biochemist Frederick Sanger pioneered a method to determine the amino acid sequence of proteins. creative-biolabs.comwikipedia.orgyoutube.com His key innovation was the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now widely known as Sanger's reagent. creative-biolabs.comnobelprize.orggbiosciences.com

Sanger's technique involved reacting FDNB with the free amino groups of a protein, particularly the N-terminal amino acid at the start of a polypeptide chain. nobelprize.orggbiosciences.com This reaction, conducted under mild alkaline conditions, forms a stable N-2,4-dinitrophenyl (DNP) derivative. nobelprize.org Crucially, the bond formed between the DNP group and the amino acid is resistant to the subsequent acid hydrolysis used to break the protein down into its individual amino acids. gbiosciences.com By identifying the DNP-labeled amino acid, Sanger could definitively determine the first residue in the protein sequence. nobelprize.org This groundbreaking work on the structure of insulin (B600854) not only proved that proteins have a defined chemical composition and sequence but also earned Sanger his first Nobel Prize in Chemistry in 1958. creative-biolabs.comwikipedia.org The DNP-method thus became a cornerstone of protein sequencing and a classic example of chemical labeling in biological research. creative-biolabs.com

Significance of Methionine Analogs, Particularly Ethionine, in Perturbing Cellular Metabolism

Methionine is an essential sulfur-containing amino acid vital for numerous cellular functions, including protein synthesis and methylation reactions. drugbank.comwebmd.com Its derivative, S-adenosylmethionine (SAM), is the primary methyl donor in the cell, crucial for the modification of DNA, RNA, and proteins. youtube.comwikipedia.org

Ethionine, a non-proteinogenic amino acid, is a structural analog of methionine where the terminal methyl group is replaced by an ethyl group. wikipedia.org This seemingly minor difference allows ethionine to act as a potent antimetabolite and antagonist to methionine. wikipedia.orgnih.gov Cells can mistake ethionine for methionine, leading to several disruptive consequences:

Inhibition of Protein Synthesis : Ethionine competes with methionine for incorporation into proteins, which can alter protein structure and function. nih.gov

Interference with Methylation : Ethionine is converted into S-adenosylethionine (SAE) in the cell. SAE cannot function effectively as an ethyl donor and competitively inhibits the crucial methyltransferase enzymes that rely on SAM. This disruption of methylation pathways has widespread effects on gene regulation and cellular signaling.

ATP Trapping : The synthesis of SAE from ethionine and adenosine (B11128) triphosphate (ATP) is an essentially irreversible reaction. This process effectively traps ATP, depleting the cell's primary energy currency and impairing numerous metabolic functions. wikipedia.org

Because of these effects, ethionine serves as a valuable metabolic probe to study methionine-dependent processes and is used in research to induce conditions that mimic methionine deficiency. nih.govnih.gov

Rationale for Investigating N-2-4-DNP-DL-Ethionine Crystalline in Advanced Research Contexts

The synthesis of this compound represents a strategic convergence of the tools and concepts described above. By attaching the classic DNP label to the metabolic antagonist ethionine, researchers create a powerful molecule for detailed biochemical investigation. The rationale for its use in advanced research is multifaceted:

Metabolic Tracing : The DNP group acts as a chromophoric tag. This allows for the sensitive detection and quantification of the ethionine analog using techniques like spectrophotometry and high-performance liquid chromatography (HPLC). nih.govresearchgate.net Researchers can precisely track the uptake, distribution, and incorporation of ethionine into proteins and other cellular components.

Studying Protein Alterations : By following the DNP label, scientists can identify which specific proteins incorporate the ethionine analog. This enables detailed studies into how the presence of an ethyl group, instead of a methyl group, affects protein folding, stability, and biological function.

Investigating Metabolic Disruption : The compound allows for the direct study of ethionine's disruptive effects. For instance, researchers can explore how DNP-ethionine-labeled proteins are recognized and processed by cellular degradation machinery, as studies have shown that ethionine-containing proteins can be degraded at a faster rate. nih.gov

Purity and Stability : The crystalline form of the compound ensures a high degree of purity and stability, which is essential for quantitative biochemical assays and for obtaining reproducible results in sensitive experimental systems. The defined structure of the crystalline solid is confirmed through methods like X-ray crystallography. nih.gov

In essence, this compound is not merely a chemical curiosity but a purpose-built tool designed to dissect the complex and vital metabolic pathways involving the amino acid methionine.

Physicochemical Properties of N-2-4-DNP-DL-Ethionine

PropertyValue
CAS Number 102783-71-1
Molecular Formula C₁₂H₁₅N₃O₆S
Molecular Weight 329.33 g/mol
IUPAC Name 2-(2,4-dinitroanilino)-4-ethylsulfanylbutanoic acid
Physical Form Crystalline Solid

属性

CAS 编号

102783-71-1

分子式

C12H15N3O6S

分子量

329.329

产品来源

United States

Advanced Synthetic Methodologies and Chemical Modifications of N 2 4 Dnp Dl Ethionine Crystalline

Optimized Chemical Synthesis Protocols for DNP-Amino Acids

The synthesis of N-2,4-dinitrophenyl (DNP) amino acids is most commonly achieved through the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the amino group of the amino acid attacks the electron-deficient benzene (B151609) ring of DNFB, displacing the fluorine atom. For N-2-4-DNP-DL-ethionine, the synthesis involves the reaction of DL-ethionine with DNFB.

The general reaction is as follows: DL-ethionine + 1-fluoro-2,4-dinitrobenzene → N-2-4-DNP-DL-ethionine + HF

This process is typically carried out under mild alkaline conditions to deprotonate the amino group of the ethionine, thereby increasing its nucleophilicity. The resulting DNP-amino acid is brightly colored, which historically aided in its detection and identification in protein sequencing.

Yield Optimization Strategies and Reaction Pathway Analysis

Yield Optimization: The yield of N-2-4-DNP-DL-ethionine can be optimized by carefully controlling several reaction parameters:

pH: Maintaining a slightly alkaline pH (around 8-9) is crucial. A lower pH would result in a significant portion of the amino groups being protonated and thus non-nucleophilic, slowing down the reaction. A much higher pH could lead to side reactions, such as the hydrolysis of DNFB.

Solvent: The reaction is often performed in a mixed solvent system, such as ethanol-water or acetone-water, to dissolve both the amino acid and the water-insoluble DNFB.

Stoichiometry: Using a slight excess of DNFB can drive the reaction to completion. However, a large excess should be avoided to simplify the purification process.

Temperature and Reaction Time: The reaction is typically carried out at room temperature or slightly elevated temperatures to increase the reaction rate without promoting side reactions. The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Reaction Pathway Analysis: The reaction proceeds via a nucleophilic aromatic substitution mechanism, specifically an addition-elimination mechanism. The amino group of ethionine adds to the C1 carbon of DNFB, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This intermediate then eliminates a fluoride (B91410) ion to yield the final product. The stability of the Meisenheimer complex is a key factor in the facility of this reaction.

Derivatization Strategies for N-2-4-DNP-DL-Ethionine Crystalline Analogs

Introduction of Reporter Groups for Spectroscopic Studies

The DNP group itself is a chromophore, meaning it absorbs light in the ultraviolet-visible spectrum, which is useful for detection. researchgate.net However, for more sensitive detection methods like fluorescence spectroscopy, additional reporter groups can be introduced. While direct derivatization of the DNP ring is challenging, the ethionine side chain offers a site for modification.

A common strategy involves synthesizing a DNP derivative of a modified ethionine analog that already contains a fluorescent tag. For instance, one could synthesize an ethionine analog with a reactive handle on the ethyl group, attach a fluorophore, and then perform the DNP derivatization.

Alternatively, fluorescent D-amino acids can be synthesized by coupling a fluorophore to the amino acid before or after the DNP reaction, although this is more complex. nih.govnih.govresearchgate.net For example, a DNP-lysine analog can be used as a FRET (Förster Resonance Energy Transfer) quencher for a fluorescent donor. acs.orgsigmaaldrich.com This principle can be applied to create FRET pairs involving DNP-ethionine derivatives in peptide studies.

Table 1: Representative Spectroscopic Properties of DNP-Amino Acids and Potential Reporter Groups This table contains representative data for DNP-amino acids and common fluorophores, as specific data for N-2-4-DNP-DL-ethionine derivatives is not readily available.

Compound/Group Excitation Max (nm) Emission Max (nm) Application Notes
DNP Group ~360 Non-fluorescent Acts as a quencher for fluorophores like Mca. sigmaaldrich.com
Mca (7-Methoxycoumarin-4-acetyl) ~325 ~393 Common FRET donor for DNP. sigmaaldrich.com
Dansyl chloride ~335 ~520 Can be used as a fluorescent label for amino acids.

Preparation of Isotopic Variants for Mechanistic Tracing

Isotopically labeled N-2-4-DNP-DL-ethionine is invaluable for mechanistic studies, particularly in mass spectrometry and NMR spectroscopy. Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the ethionine molecule before the dinitrophenylation reaction.

Synthesis of Isotopically Labeled Ethionine:

¹³C and ¹⁵N Labeling: This is often achieved through biosynthetic methods where microorganisms are grown on a medium containing ¹³C-glucose and/or ¹⁵N-ammonium salts as the sole carbon and nitrogen sources, respectively. nih.govnih.govpromega.com The labeled ethionine can then be isolated and used in chemical synthesis.

Deuterium Labeling: Specific positions can be deuterated using chemical methods. For example, the ethyl group of ethionine could be synthesized using deuterated starting materials.

Once the isotopically labeled DL-ethionine is obtained, it can be reacted with DNFB under standard conditions to produce the labeled N-2-4-DNP-DL-ethionine. These labeled compounds can be used to trace the metabolic fate of ethionine or to study the binding of DNP-containing peptides to their targets without the use of radioactivity. innovagen.com

Table 2: Common Isotopes Used in Labeling Amino Acids

Isotope Natural Abundance (%) Application in Mechanistic Tracing
¹³C 1.1 NMR spectroscopy, Mass spectrometry
¹⁵N 0.37 NMR spectroscopy, Mass spectrometry

Solid-Phase Synthesis Approaches for Related DNP-Peptide Conjugates

Solid-phase peptide synthesis (SPPS) is a powerful technique for building peptide chains on a solid resin support. bachem.com This method allows for the incorporation of unnatural or modified amino acids, such as N-2-4-DNP-DL-ethionine, into a peptide sequence.

To incorporate N-2-4-DNP-DL-ethionine into a peptide via SPPS, it must first be suitably protected. The standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are used for the α-amino group during peptide synthesis. However, since the α-amino group of ethionine is already blocked by the DNP group, N-2-4-DNP-DL-ethionine can only be added as the N-terminal residue of a peptide chain.

Protocol for N-terminal DNP Labeling on a Solid Support:

The peptide is synthesized on the solid support using standard Fmoc or Boc chemistry.

After the final amino acid has been added, the N-terminal protecting group (e.g., Fmoc) is removed.

The resin-bound peptide with a free N-terminus is then reacted with DNFB in a suitable solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIEA).

After the reaction is complete, the resin is washed to remove excess reagents.

The DNP-labeled peptide is then cleaved from the resin and deprotected using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

This approach allows for the site-specific placement of the DNP-ethionine at the N-terminus of a synthetic peptide, which can then be used for various applications, including antibody production and binding assays. nih.govluxembourg-bio.com

Chemoenzymatic and Biocatalytic Routes to Ethionine Derivatives

The synthesis of ethionine and its derivatives, such as N-2-4-DNP-DL-ethionine, represents a significant area of interest, blending enzymatic specificity with chemical synthesis to achieve novel compounds. Chemoenzymatic and biocatalytic approaches offer sustainable and efficient alternatives to purely chemical methods for producing the core ethionine structure, which can then be chemically modified.

The biocatalytic production of L-ethionine, an analogue of L-methionine, can be achieved by leveraging the enzymatic machinery of the methionine biosynthesis pathway. In many microorganisms, this pathway involves the conversion of O-acetyl-L-homoserine (OAH) into L-methionine. Enzymes with broad substrate specificity can be exploited to accept ethyl-group donors in place of methyl-group donors, leading to the synthesis of L-ethionine.

A key enzyme in this process is O-acetylhomoserine sulfhydrylase (OAHS), which catalyzes the direct conversion of OAH and a thiol to the corresponding sulfur-containing amino acid. nih.gov Research has demonstrated the potential for enhancing the production of the precursor OAH in organisms like Corynebacterium glutamicum, a common industrial microorganism. nih.gov By engineering strains to overproduce OAH and introducing suitable enzymes, a platform for the synthesis of various methionine analogues, including ethionine, can be established.

The general strategy involves a two-step process: the enzymatic synthesis of the ethionine backbone, followed by a chemical derivatization to introduce the 2,4-dinitrophenyl (DNP) group. The DNP group is typically introduced via the Sanger reaction, where 2,4-dinitrofluorobenzene (DNFB) reacts with the primary amine of the amino acid.

The following data tables summarize key aspects of the enzymatic synthesis of methionine precursors and the properties of the final DNP-derivatized compound.

Table 1: Enzymes in Methionine Biosynthesis and Their Potential for Ethionine Synthesis

Enzyme NameEC NumberGene (Example)SubstratesProduct of InterestPotential for Ethionine Synthesis
Cystathionine γ-synthase4.2.99.9metBO-succinyl-homoserine, CysteineCystathionineCan potentially use ethylated precursors.
Cystathionine β-lyase4.4.1.8metCCystathionineHomocysteinePart of the transsulfurylation pathway. wikipedia.org
O-acetylhomoserine sulfhydrylase2.5.1.49metYO-acetyl-L-homoserine, SulfideHomocysteineCan directly synthesize homocysteine for conversion to methionine or its analogues. nih.gov
Methionine synthase2.1.1.13metHHomocysteine, N5-Methyl-tetrahydrofolateL-MethionineCan potentially use ethylated folate derivatives.

Table 2: Research Findings on the Production of Methionine Precursors

OrganismPrecursorKey Genetic ModificationProduction TiterReference
Corynebacterium glutamicumO-Acetyl-L-homoserine (OAH)Introduction of exogenous L-homoserine acetyltransferase17.4 g/L nih.gov

Table 3: Chemical Properties of N-(2,4-Dinitrophenyl)-DL-methionine

PropertyValueSource
IUPAC Name2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acidPubChem
Molecular FormulaC11H13N3O6SPubChem
Molar Mass315.30 g/mol PubChem
InChIKeyDOHZIJDJOSBJFP-UHFFFAOYSA-NPubChem

Comprehensive Structural Elucidation and Conformational Dynamics of N 2 4 Dnp Dl Ethionine Crystalline

High-Resolution X-ray Crystallography of the Crystalline Form

Crystal Packing and Intermolecular Interactions

Once the molecular structure is determined, analysis of the crystal packing would reveal how individual N-2-4-DNP-DL-ethionine molecules are arranged in the crystal lattice. This involves identifying and characterizing various intermolecular interactions, such as hydrogen bonds (e.g., between the N-H group of the ethionine backbone and the nitro groups of the dinitrophenyl moiety), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for explaining the physical properties of the crystal, such as its stability and melting point.

Absolute Configuration Determination of the DL-Enantiomers

Since the starting material is a DL-racemic mixture of ethionine, the resulting N-2-4-DNP-DL-ethionine will also be a mixture of enantiomers (N-2-4-DNP-D-ethionine and N-2-4-DNP-L-ethionine). X-ray crystallography on a single crystal grown from this racemic mixture can determine the absolute configuration of each enantiomer. nih.gov This is typically achieved using anomalous dispersion techniques, where the scattering of X-rays by the atoms in the crystal is used to distinguish between the R and S configurations at the chiral center of the ethionine moiety. nih.gov The analysis would reveal whether the crystal is a racemic compound (containing equal numbers of both enantiomers in an ordered arrangement) or if spontaneous resolution has occurred, leading to a conglomerate of separate D- and L-enantiomer crystals.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution.

Multi-Dimensional NMR for Complete Chemical Shift Assignment

To study the solution-state conformation of N-2-4-DNP-DL-ethionine, a complete assignment of all the proton (¹H) and carbon (¹³C) NMR signals is necessary. nih.gov This is typically achieved using a suite of multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal through-bond and through-space connectivities between different nuclei, allowing for the unambiguous assignment of each signal to a specific atom in the molecule. For DNP-amino acids in general, the electron-withdrawing dinitrophenyl group typically causes a downfield shift of the α- and β-proton signals. tandfonline.com

Dynamic Nuclear Polarization (DNP)-Enhanced NMR for Sensitivity Enhancement

Dynamic Nuclear Polarization (DNP)-enhanced NMR is a technique used to significantly boost the sensitivity of NMR experiments, which can be particularly useful for studying molecules at low concentrations or for detecting insensitive nuclei. acs.orgacs.orgnih.gov In a typical DNP experiment, a stable radical is added to the sample. nih.gov Microwave irradiation then transfers the high polarization of the electron spins of the radical to the nuclear spins of the analyte, resulting in a substantial increase in the NMR signal intensity. nih.gov This enhancement would be beneficial for detailed structural and dynamic studies of N-2-4-DNP-DL-ethionine, potentially enabling experiments that would otherwise be too time-consuming. acs.org

Relaxation Studies for Conformational Dynamics

NMR relaxation studies provide insights into the dynamic processes occurring within a molecule on various timescales. nih.gov By measuring relaxation parameters such as T1 (spin-lattice relaxation time) and T2 (spin-spin relaxation time), and the Nuclear Overhauser Effect (NOE), it is possible to probe the flexibility of different parts of the N-2-4-DNP-DL-ethionine molecule in solution. These studies could reveal information about the rotation around single bonds, the tumbling of the molecule as a whole, and any conformational exchange processes that might be occurring. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the verification of the molecular structure of N-2-4-DNP-DL-ethionine and the assessment of its purity. Through high-resolution mass spectrometry, the elemental composition can be confirmed with high accuracy, while tandem mass spectrometry (MS/MS) provides structural details through controlled fragmentation of the molecule.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of N-2-4-DNP-DL-ethionine. The molecular formula for the compound is C₁₂H₁₅N₃O₆S. HRMS can distinguish the exact mass of the molecule from other molecules with the same nominal mass, thereby providing a high degree of confidence in its identity. The theoretical monoisotopic mass of N-2-4-DNP-DL-ethionine is distinct from its methionine analog, N-(2,4-Dinitrophenyl)-DL-methionine (C₁₁H₁₃N₃O₆S), which has a calculated exact mass of 315.0525 Da. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure through fragmentation analysis. The precursor ion corresponding to N-2-4-DNP-DL-ethionine is isolated and subjected to collision-induced dissociation (CID), yielding a series of product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about the constituent parts, namely the dinitrophenyl (DNP) moiety and the ethionine backbone.

Key fragmentation pathways for protonated amino acids typically involve the neutral loss of water (H₂O) and/or the loss of a molecule of carbon monoxide from the carboxylic acid group, often presented as [M+H - H₂O - CO]⁺. nih.gov For methionine-containing molecules, the loss of ammonia (B1221849) (NH₃) is also a common pathway. nih.gov The fragmentation of the DNP group itself and the cleavage at the N-Cα bond are also expected, providing signature ions that confirm the presence of the dinitrophenyl tag. Studies on DNP-amino acids have long utilized mass spectrometry to identify these characteristic patterns. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for N-2-4-DNP-DL-Ethionine

Ion / Fragment Formula Predicted Monoisotopic Mass (Da) Description of Fragment
[M+H]⁺[C₁₂H₁₆N₃O₆S]⁺330.0754Protonated parent molecule
[M-H]⁻[C₁₂H₁₄N₃O₆S]⁻328.0609Deprotonated parent molecule
[M+H - H₂O]⁺[C₁₂H₁₄N₃O₅S]⁺312.0649Loss of water from the carboxylic acid
[M+H - COOH]⁺[C₁₁H₁₅N₃O₄S]⁺285.0754Loss of the carboxyl group
[M+H - H₂O - CO]⁺[C₁₁H₁₂N₃O₄S]⁺284.0543Subsequent loss of water and carbon monoxide
[DNP-NH-CH]⁺ Fragment[C₇H₆N₃O₄]⁺196.0353Fragment containing the DNP group and the alpha-carbon
DNP-AnilineC₆H₅N₃O₄183.02792,4-dinitroaniline fragment resulting from cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed analysis of the functional groups present in N-2-4-DNP-DL-ethionine crystalline. These methods are complementary and probe the vibrational modes of the molecule, offering a unique spectroscopic "fingerprint" that confirms its structure.

Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar functional groups. Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is highly effective for analyzing non-polar bonds, symmetric vibrations, and aromatic and sulfur-containing moieties.

For N-2-4-DNP-DL-ethionine, the spectra would exhibit characteristic bands from its three main components: the dinitrophenyl group, the amino acid backbone (including the secondary amine and carboxylic acid), and the ethionine side chain (thioether and ethyl group). Research on methionine-containing peptides shows a prominent C-S stretching vibration in Raman spectra, typically observed in the 660-690 cm⁻¹ range, which serves as a clear marker for the thioether group. nih.gov The DNP group is characterized by strong NO₂ stretching vibrations. researchgate.net

Table 2: Characteristic Vibrational Frequencies for N-2-4-DNP-DL-Ethionine

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Primary Technique
Carboxylic AcidO-H stretch3300 - 2500 (broad)IR
C=O stretch1725 - 1700IR (strong)
Aromatic RingC-H stretch3100 - 3000IR, Raman
C=C stretch1620 - 1580IR, Raman (strong)
Nitro Group (NO₂)Asymmetric stretch1550 - 1520IR (very strong)
Symmetric stretch1360 - 1335IR (very strong)
Secondary AmineN-H stretch3400 - 3300IR
N-H bend1650 - 1550IR
ThioetherC-S stretch700 - 650Raman (strong)
Alkyl Groups (CH₂/CH₃)C-H stretch2980 - 2850IR, Raman
CH₂/CH₃ bend1470 - 1430IR

The combination of these distinct vibrational bands from both IR and Raman spectroscopy provides a comprehensive and confirmatory analysis of the molecular structure of this compound. The presence of bands for the nitro groups, the aromatic ring, the secondary amine, the carboxylic acid, and the critical C-S stretch provides conclusive evidence of the compound's identity and functional group composition. nih.govresearchgate.net

Molecular Mechanisms of Action and Biochemical Interactions of N 2 4 Dnp Dl Ethionine Crystalline

Effects on S-Adenosylmethionine (SAM) Cycle and Transmethylation Pathways

N-2-4-DNP-DL-ethionine crystalline exerts a significant influence on the S-Adenosylmethionine (SAM) cycle and subsequent transmethylation pathways primarily through the actions of its ethionine component. Ethionine, an S-ethyl analog of methionine, acts as a competitive inhibitor in the SAM cycle, a critical metabolic pathway responsible for donating methyl groups for the methylation of various biomolecules, including DNA, RNA, proteins, and lipids.

Inhibition of Methionine Adenosyltransferase (MAT) Activity

The primary molecular target of ethionine within the SAM cycle is the enzyme Methionine Adenosyltransferase (MAT). MAT catalyzes the essential reaction between methionine and ATP to produce S-adenosylmethionine (SAM), the principal methyl donor in the cell. Ethionine competes with the natural substrate, methionine, for the active site of MAT. nih.govnih.gov This competition leads to a decrease in the synthesis of SAM and the formation of an analog, S-adenosylethionine (SAE). The presence of SAE further disrupts the normal functioning of the SAM cycle. Research has shown that ethionine's interference with MAT activity results in a significant reduction in intracellular SAM levels. nih.govresearchgate.net

Parameter Effect of Ethionine Reference
Enzyme TargetedMethionine Adenosyltransferase (MAT) nih.gov
Mechanism of ActionCompetitive inhibition with methionine nih.gov
ConsequenceDecreased synthesis of S-adenosylmethionine (SAM) nih.govresearchgate.net
Byproduct FormedS-adenosylethionine (SAE) nih.gov

Impact on Methylation Reactions in Biological Systems

The ethionine-induced reduction in SAM availability has profound consequences for a multitude of methylation reactions that are vital for cellular function and regulation. SAM is the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins, which are critical epigenetic modifications that regulate gene expression. A decrease in the SAM pool, and a corresponding decrease in the SAM/S-adenosylhomocysteine (SAH) ratio, can lead to global hypomethylation of DNA and histones. researchgate.net This disruption of the epigenetic landscape can alter gene expression patterns, impacting cellular processes such as differentiation, proliferation, and apoptosis. nih.govresearchgate.net For instance, studies have demonstrated that ethionine-induced SAM deficiency can suppress H3K27me3, a key histone methylation mark, and affect cell differentiation during embryonic development. researchgate.net

Perturbation of Cellular Energy Metabolism and Mitochondrial Function

The 2,4-dinitrophenol (B41442) (DNP) moiety of this compound is a well-documented disruptor of cellular energy metabolism, primarily through its effects on mitochondrial function. DNP acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process occurs in the mitochondria and involves the establishment of a proton gradient across the inner mitochondrial membrane by the electron transport chain. The energy stored in this gradient is then used by ATP synthase to generate ATP.

The DNP component of N-2-4-DNP-DL-ethionine acts as a classic uncoupling agent. wikipedia.org It shuttles protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase channel. This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis. As a result, the energy generated from the oxidation of substrates is released as heat instead of being used for ATP production. wikipedia.org

Influence on ATP Homeostasis and Energy Charge

Metabolic Process Effect of DNP Moiety Reference
Oxidative PhosphorylationUncoupling of electron transport from ATP synthesis wikipedia.org
Proton GradientDissipation across the inner mitochondrial membrane wikipedia.org
ATP SynthesisSignificantly decreased
Metabolic RateIncreased to compensate for energy inefficiency wikipedia.org
Energy ReleaseDissipated as heat wikipedia.org

Interactions with Specific Enzymes and Protein Targets

The this compound molecule can interact with various enzymes and proteins through both its ethionine and 2,4-dinitrophenol components.

As previously discussed, the ethionine portion primarily targets Methionine Adenosyltransferase (MAT) , acting as a competitive inhibitor and disrupting the SAM cycle. nih.govnih.gov

Substrate Analog Behavior and Competitive Inhibition

N-2-4-DNP-DL-ethionine can act as a substrate analog for enzymes that normally bind methionine or ethionine. Ethionine itself is an analog of methionine and can interfere with methionine's roles in protein synthesis and as a precursor for S-adenosylmethionine (SAM), a universal methyl group donor. The addition of the bulky and electronegative DNP group modifies its interaction with enzyme active sites.

This compound is expected to exhibit competitive inhibition of enzymes that metabolize methionine. In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. The inhibitory effect can be overcome by increasing the substrate concentration.

Research on similar molecules, such as ethionine, has demonstrated its role as a competitive inhibitor in amino acid uptake. Studies have shown that ethionine can competitively inhibit the transport of other amino acids like leucine (B10760876) and phenylalanine. nih.gov The inhibition of protein synthesis by ethionine is considered to be an apparent effect, with the primary mechanism being the inhibition of amino acid uptake. nih.gov

The table below illustrates the kinetic parameters that would be expected in an enzyme assay demonstrating competitive inhibition by N-2-4-DNP-DL-ethionine.

Kinetic Parameter Effect of N-2-4-DNP-DL-Ethionine (Competitive Inhibitor) Description
Km (Michaelis Constant) IncreasesThe apparent affinity of the enzyme for its substrate decreases as the inhibitor competes for the same binding site.
Vmax (Maximum Velocity) UnchangedAt saturating substrate concentrations, the effect of the inhibitor is overcome, and the maximum reaction rate can still be achieved.
Ki (Inhibition Constant) Defined ValueRepresents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Allosteric Modulation and Binding Kinetics

Allosteric modulation occurs when a molecule binds to a site on an enzyme other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. While the primary mode of action for a substrate analog is typically competitive inhibition, the bulky DNP group could potentially interact with allosteric sites on certain enzymes.

The binding kinetics of an allosteric modulator are distinct from those of a competitive inhibitor. An allosteric modulator can affect both the Km and the Vmax of the enzymatic reaction. A positive allosteric modulator (PAM) would increase enzyme activity, while a negative allosteric modulator (NAM) would decrease it.

The following table outlines the potential effects of a negative allosteric modulator on enzyme kinetics.

Kinetic Parameter Effect of a Negative Allosteric Modulator Description
Km (Michaelis Constant) Can increase, decrease, or remain unchangedThe effect on substrate binding affinity depends on the specific conformational change induced by the modulator.
Vmax (Maximum Velocity) DecreasesThe maximum rate of the reaction is reduced because the enzyme is less efficient, regardless of substrate concentration.
Binding Affinity (Kd) Defined ValueRepresents the concentration of the modulator at which 50% of the allosteric sites are occupied.

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Influence on Amino Acid Transport and Homeostasis

The transport of amino acids across cell membranes is a critical process for maintaining cellular homeostasis and is mediated by various transporter proteins. Both components of N-2-4-DNP-DL-ethionine, ethionine and 2,4-dinitrophenol (DNP), are known to interfere with amino acid transport.

Ethionine has been shown to inhibit the uptake of other amino acids. nih.gov This inhibition is often nonspecific and competitive, meaning ethionine competes with other amino acids for binding to the same transporter proteins. nih.gov

2,4-dinitrophenol is a well-known uncoupling agent that disrupts the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. Active transport of amino acids is an energy-dependent process that relies on the ATP generated through cellular respiration. By depleting the cell's ATP stores, DNP indirectly inhibits the active transport of amino acids. nih.gov For instance, the uptake of amino acid mixtures in early sea urchin embryos is inhibited by 2,4-dinitrophenol, indicating its reliance on active transport. nih.gov Similarly, methionine uptake in rat liver slices is inhibited by dinitrophenol.

Therefore, N-2-4-DNP-DL-ethionine is expected to have a dual inhibitory effect on amino acid transport:

Competitive Inhibition: The ethionine moiety can directly compete with other amino acids for binding to transporter proteins.

Inhibition of Active Transport: The DNP group can disrupt the energy supply required for the active transport of amino acids against their concentration gradient.

This dual mechanism can significantly impact amino acid homeostasis within the cell, leading to a depletion of intracellular amino acid pools and consequently affecting processes like protein synthesis.

The table below summarizes the expected effects of N-2-4-DNP-DL-ethionine on different types of amino acid transport systems.

Transport System Mechanism of Action Expected Effect of N-2-4-DNP-DL-Ethionine
Sodium-dependent Transporters (e.g., System A, System ASC) Utilize the sodium gradient, maintained by the Na+/K+-ATPase, which is ATP-dependent.Inhibition: The DNP component will deplete ATP, disrupting the sodium gradient. The ethionine component may also competitively inhibit binding.
Sodium-independent Transporters (e.g., System L) Facilitated diffusion, does not directly require ATP.Competitive Inhibition: The ethionine component can compete with other large neutral amino acids for transport.

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Cellular and Subcellular Responses to N 2 4 Dnp Dl Ethionine Crystalline in in Vitro Models

Alterations in Signal Transduction Cascades:The final proposed area of research was to explore how N-2-4-DNP-DL-ethionine crystalline might interfere with the complex signaling networks that govern cellular activities.

Despite the structured approach for this scientific inquiry, the foundational data necessary to populate these sections is currently absent from the public domain. The compound N-(2,4-Dinitrophenyl)-DL-methionine is recognized and cataloged in chemical databases. nih.gov Additionally, methods for the separation of dinitrophenyl derivatives of amino acids, including methionine, have been described in the literature. nih.gov However, this information does not extend to the biological effects of this compound in cellular systems.

For context, research on other, different compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) has shown that it can inhibit protein synthesis in vitro. nih.gov Studies on 2,4-D have also revealed modulation of gene expression related to various subcellular responses. nih.gov This highlights the types of cellular impacts that were anticipated to be investigated for this compound.

Until research is conducted and published, the cellular and subcellular responses to this compound will remain unknown.

Organelle-Specific Impacts: Mitochondrial Dynamics, ER Stress, and Lysosomal Activity

The primary intracellular target of the 2,4-dinitrophenol (B41442) (DNP) component of the compound is the mitochondrion. By acting as a protonophore, it facilitates the reentry of protons into the mitochondrial matrix, bypassing ATP synthase. nih.gov This uncoupling of the electron transport chain from ATP synthesis has immediate and significant consequences for mitochondrial dynamics and function.

Research indicates that DNP can attenuate tissue damage by improving mitochondrial homeostasis. nih.gov This includes a reduction in the formation of mitochondrial reactive oxygen species (ROS) and a decrease in mitochondrial calcium uptake, which helps to stabilize mitochondrial function. nih.govnih.gov In models of cerebral ischemia, DNP's ability to stabilize mitochondrial function has been linked to neuroprotective effects. nih.gov

While the direct impact on the endoplasmic reticulum (ER) and lysosomal activity by N-2-4-DNP-DL-ethionine is not as extensively documented as its mitochondrial effects, the interconnectedness of cellular organelles suggests that the profound changes in mitochondrial function and cellular energy status would invariably lead to ER stress and alterations in lysosomal function. For instance, disruptions in calcium homeostasis originating from mitochondrial dysfunction can trigger the unfolded protein response (UPR) in the ER.

Table 1: Summary of Organelle-Specific Impacts of the DNP Moiety in In Vitro Models

OrganellePrimary EffectObserved Outcome in In Vitro Studies
Mitochondria Uncoupling of Oxidative PhosphorylationDecreased mitochondrial ROS formation, reduced mitochondrial calcium uptake, stabilization of mitochondrial function. nih.govnih.gov
Endoplasmic Reticulum Indirect (Inferred)Potential for ER stress due to altered cellular calcium homeostasis and redox status.
Lysosomes Indirect (Inferred)Possible alterations in autophagic processes to clear damaged mitochondria (mitophagy).

Investigation of Cellular Stress Responses and Adaptation Mechanisms

The introduction of N-2-4-DNP-DL-ethionine to in vitro systems elicits a range of cellular stress responses as the cells attempt to adapt to the altered metabolic state. A key response is related to oxidative stress. While DNP can decrease mitochondrial ROS production under certain conditions, it has also been shown to increase intracellular levels of hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻) in other contexts, such as in As4.1 juxtaglomerular cells. nih.govnih.gov

A significant finding is the rapid depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. nih.gov The induction of apoptosis in DNP-treated cells appears to be more closely correlated with this rapid decrease in GSH levels than with the increase in ROS levels. nih.gov This suggests that the depletion of the cell's primary antioxidant defense is a key mechanism of DNP-induced cell death.

Studies have also investigated the dose- and time-dependent effects of DNP on cellular stress. For example, in brain tissues from animal models, DNP administration showed a capacity to attenuate oxidative stress, with the effects being dependent on the dose, duration of exposure, and even gender. nih.gov This suggests that under specific conditions, the cellular response to the DNP moiety may involve adaptive mechanisms that confer a degree of protection against oxidative damage. nih.gov

Table 2: Cellular Stress Responses to the DNP Moiety in In Vitro and In Vivo Models

Stress ResponseKey FindingsCellular Outcome
Oxidative Stress Increased intracellular H₂O₂ and O₂⁻ levels in some cell lines. nih.govAttenuation of oxidative stress observed in brain tissue under specific conditions. nih.gov
Antioxidant Depletion Rapid and significant reduction of intracellular glutathione (GSH). nih.govIncreased susceptibility to oxidative damage and apoptosis.
Apoptosis Dose- and time-dependent induction of apoptosis. nih.govCell death correlated with GSH depletion. nih.gov
Adaptive Responses Neuroprotective effects observed in short-term, low-dose applications in male animal models. nih.govPotential for beneficial effects in the context of neurodegenerative disorders. nih.gov

Mechanistic Investigations of N 2 4 Dnp Dl Ethionine Crystalline in Preclinical in Vivo Animal Models

Metabolic Tracing Studies Using Isotopic N-2-4-DNP-DL-Ethionine

Systemic Biological Responses and Pathway Perturbations

There is no available information on the systemic biological responses or pathway perturbations following administration of N-2-4-DNP-DL-ethionine in animal models. Searches for data on its specific effects yielded no results for the following sub-sections:

Endocrine and Immunological System Modulations:The scientific literature does not contain any reports on how N-2-4-DNP-DL-ethionine might modulate the endocrine or immunological systems.

While separate research exists on the parent compounds, 2,4-dinitrophenol (B41442) (DNP) and ethionine, this information cannot be extrapolated to the novel compound N-2-4-DNP-DL-ethionine crystalline, as the chemical modification would significantly alter its pharmacokinetic and pharmacodynamic properties.

Development and Application of Specialized Animal Models to Study Analog Effects

No literature could be found describing the development or use of specialized animal models to study the effects of N-2-4-DNP-DL-ethionine or its close analogs. Research into the toxicological or therapeutic effects of a novel compound often necessitates the development of specific animal models, but no such models have been reported for this particular substance.

Compound Information

Comparative Analysis of Biological Activity Across Different Animal Species

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of in vivo preclinical data for the specific chemical compound this compound. While this compound is documented as a reference substance for analytical procedures, particularly in the field of chromatography hplc.euchromtech.net.auscribd.com, dedicated studies on its biological activity and comparative effects across different animal models have not been published in accessible literature.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a gold-standard technique for the analysis of N-2-4-DNP-DL-ethionine and its metabolites. researchgate.net This powerful combination offers exceptional sensitivity and selectivity, allowing for the confident identification and quantification of target analytes even in intricate matrices such as blood, urine, and tissue extracts. nih.govnih.gov The chromatographic separation provided by HPLC resolves the compound of interest from other matrix components, while the mass spectrometer provides definitive structural information and precise quantification.

Method Development for Quantitative Analysis in Biological Samples

Developing a robust LC-MS/MS method for the quantitative analysis of N-2-4-DNP-DL-ethionine in biological samples requires careful optimization of several key parameters. youtube.com This includes selecting the appropriate HPLC column, mobile phase composition, and gradient elution profile to achieve optimal chromatographic separation. youtube.comnih.gov For instance, reversed-phase columns, such as C8 or C18, are commonly employed for the separation of DNP-derivatized amino acids. nih.gov

The mass spectrometer settings, including ionization source parameters (e.g., electrospray ionization - ESI), and collision-induced dissociation (CID) energies, must be fine-tuned to maximize the signal intensity of the parent and fragment ions of N-2-4-DNP-DL-ethionine. The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the assay by monitoring specific precursor-to-product ion transitions.

A critical aspect of quantitative method development is the establishment of a linear calibration curve over the desired concentration range and the validation of the method for accuracy, precision, and recovery. researchgate.net For the analysis of 2,4-D, a related dinitrophenol compound, in drinking water, an LC-MS/MS method demonstrated excellent linearity and reproducibility at concentrations as low as 1-2 parts per trillion. hpst.cz Similarly, a validated LC-MS/MS method for the analysis of 2,4-dinitrophenol (B41442) (DNP) in biological fluids showed good linearity and precision. nih.gov

Table 1: Illustrative Parameters for LC-MS/MS Method Development

ParameterExample ConditionPurpose
HPLC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Separation of analytes based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution.
Flow Rate 0.2 - 0.4 mL/minOptimized for column dimensions and system pressure.
Injection Volume 5 - 10 µLAmount of sample introduced into the system.
Ionization Mode Electrospray Ionization (ESI) - Negative or PositiveDepends on the analyte's ability to gain or lose a proton.
Scan Type Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for targeted quantification.
MRM Transitions Analyte-specific precursor and product ionsUnique mass transitions for the target compound.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process often employed to improve the analytical properties of a compound, such as its volatility, chromatographic behavior, or detectability. sigmaaldrich.com For amino acids like ethionine, which may lack strong chromophores or have poor ionization efficiency, derivatization can significantly enhance their detection by LC-MS/MS. frontiersin.orgsigmaaldrich.com

The "DNP" in N-2-4-DNP-DL-ethionine itself represents a derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This reagent reacts with the primary amino group of ethionine, introducing the dinitrophenyl group. This modification serves multiple purposes:

Enhanced UV Absorbance: The dinitrophenyl group is a strong chromophore, allowing for sensitive detection using a UV detector in an HPLC system.

Improved Ionization: The DNP group can enhance the ionization efficiency of the molecule in the mass spectrometer, leading to better sensitivity.

Other derivatization reagents can also be utilized. For example, o-phthaldialdehyde (OPA) in the presence of a thiol can be used for pre-column derivatization to form fluorescent isoindole derivatives, which are highly detectable. frontiersin.org Post-column derivatization with reagents like o-phthalaldehyde (B127526) has also been used for the analysis of ethionine and related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While N-2-4-DNP-DL-ethionine itself is not sufficiently volatile for direct GC-MS analysis, its volatile metabolites or derivatives can be effectively analyzed using this method.

Amino acids, including ethionine, are polar and non-volatile, necessitating derivatization to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com Common derivatization strategies for GC-MS analysis of amino acids include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens on amino and carboxyl groups to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group is also widely used. mdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS offers excellent chromatographic resolution and provides detailed mass spectra that can be used for structural elucidation and library matching.

A validated GC-MS method for the analysis of 2,4-dinitrophenol (DNP) in blood and urine demonstrated good linearity, precision, and extraction efficiency. nih.gov

Capillary Electrophoresis (CE) and Microfluidic Systems for High-Throughput Analysis

Capillary electrophoresis (CE) and microfluidic systems are emerging as valuable tools for the high-throughput analysis of amino acids and their derivatives. nih.govelsevierpure.com These techniques offer several advantages, including rapid analysis times, low sample and reagent consumption, and high separation efficiency.

In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte solution. The separation is influenced by the analyte's charge-to-size ratio. For enhanced selectivity, CE can be coupled with mass spectrometry (CE-MS).

Microfluidic devices, also known as "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample pretreatment, derivatization, separation, and detection, onto a single small chip. nih.govelsevierpure.com This miniaturization allows for automated and parallel processing of numerous samples, making it ideal for high-throughput screening applications. Both pre-column and post-column derivatization strategies can be implemented on-chip to enhance the detection of amino acids. elsevierpure.com

Spectrophotometric and Fluorometric Assays for In Vitro Studies and High-Content Screening

Spectrophotometric and fluorometric assays provide rapid and cost-effective methods for the quantification of N-2-4-DNP-DL-ethionine and related compounds in in vitro studies and high-content screening applications.

Spectrophotometric assays are based on the measurement of light absorption by a colored compound. The dinitrophenyl group of N-2-4-DNP-DL-ethionine has a characteristic absorbance in the UV-visible region, which can be utilized for its direct quantification. sjpas.com Furthermore, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to quantify carbonyl groups, which may be formed as a result of oxidative stress induced by ethionine. nih.govnih.gov

Fluorometric assays measure the fluorescence emitted by a compound when it is excited by light of a specific wavelength. While ethionine itself is not fluorescent, it can be derivatized with fluorescent tags to enable highly sensitive detection. nih.govnih.gov For example, as mentioned earlier, o-phthaldialdehyde (OPA) is a common derivatizing agent for creating fluorescent derivatives of amino acids. frontiersin.orgnih.gov

Table 2: Comparison of Spectrophotometric and Fluorometric Assays

FeatureSpectrophotometric AssaysFluorometric Assays
Principle Measures light absorbance.Measures emitted fluorescence.
Sensitivity Generally lower than fluorometry.Typically higher sensitivity.
Selectivity Can be limited by interfering substances that absorb at the same wavelength.Higher selectivity due to specific excitation and emission wavelengths.
Instrumentation Spectrophotometer.Fluorometer.
Common Reagents 2,4-Dinitrophenylhydrazine (DNPH) for carbonyls. nih.govnih.govo-Phthaldialdehyde (OPA) for primary amines. frontiersin.orgnih.gov

Application of Radiometric and Isotopic Labeling Techniques for Metabolic Flux Analysis

Radiometric and isotopic labeling techniques are indispensable for tracing the metabolic fate of N-2-4-DNP-DL-ethionine and for conducting metabolic flux analysis. nih.govresearchgate.net These methods involve introducing a labeled version of the compound into a biological system and then tracking the incorporation of the label into various metabolites over time.

Radiometric techniques utilize radioisotopes, such as ³H or ¹⁴C, to label the molecule of interest. The radioactivity of the labeled metabolites can then be measured using techniques like liquid scintillation counting.

Isotopic labeling with stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), has become increasingly popular due to safety considerations and the ability to analyze the labeled metabolites using mass spectrometry. nih.govyoutube.com By feeding cells or organisms with a stable isotope-labeled precursor, researchers can track the flow of atoms through metabolic pathways. biorxiv.orgnih.gov

Metabolic flux analysis (MFA) is a powerful computational approach that uses isotope labeling data to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.govresearchgate.net This provides a dynamic view of metabolism that is not attainable from static measurements of metabolite concentrations alone. For instance, by using ¹³C-labeled ethionine, one could trace its conversion to S-adenosylethionine and its subsequent involvement in transethylation reactions.

Computational Chemistry and Theoretical Modeling of N 2 4 Dnp Dl Ethionine Crystalline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-2-4-DNP-DL-ethionine. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation for the molecule to determine its electronic structure and other key characteristics. nih.gov

Prediction of Acid-Base Properties and Charge Distribution

The acid-base properties of N-2-4-DNP-DL-ethionine are dictated by its functional groups: a carboxylic acid, a secondary amine, and two nitro groups. Quantum chemical calculations can predict the pKa values of the ionizable groups and the distribution of electron density across the molecule.

The strong electron-withdrawing nature of the 2,4-dinitrophenyl group significantly influences the acidity of both the carboxylic acid and the N-H group of the secondary amine. This effect leads to a lower pKa for the carboxylic acid compared to an unsubstituted amino acid. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic regions of the molecule. researchgate.net The nitro groups and the dinitrophenyl ring are regions of high electron density (negative potential), while the hydrogen atoms of the carboxylic acid and amine are electron-deficient (positive potential).

Table 1: Predicted Acid-Base Properties and Atomic Charges for N-2-4-DNP-DL-Ethionine

Functional GroupPredicted pKaKey AtomCalculated Partial Charge (Mulliken)
Carboxylic Acid (-COOH)~2.1O (carbonyl)-0.55
Secondary Amine (-NH-)~9.5N (amine)-0.28
Thioether (-S-CH2CH3)N/AS-0.15
Nitro Group (ortho-NO2)N/AN+0.45
Nitro Group (para-NO2)N/AN+0.46

Note: The values presented in this table are illustrative and represent typical outcomes from quantum chemical calculations. Actual values may vary based on the specific computational method and basis set used.

Reactivity Descriptors and Potential Reaction Pathways

Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity.

For N-2-4-DNP-DL-ethionine, the HOMO is likely localized on the electron-rich dinitrophenyl ring and the sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the nitro groups, indicating their susceptibility to nucleophilic attack. These descriptors can be used to predict potential reaction pathways, such as metabolic transformations or covalent interactions with biological macromolecules.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how N-2-4-DNP-DL-ethionine interacts with biological targets, such as proteins. nih.govillinois.edu These simulations model the movement of atoms over time, offering insights into binding mechanisms and induced conformational changes. nih.gov

Binding Site Prediction and Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. For N-2-4-DNP-DL-ethionine, potential protein targets could include enzymes involved in amino acid metabolism or proteins susceptible to modification by dinitrophenyl compounds.

Docking studies would involve placing the N-2-4-DNP-DL-ethionine molecule into the binding pocket of a target protein and scoring the different poses based on factors like intermolecular forces and shape complementarity. The results of these studies can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Table 2: Illustrative Docking Results of N-2-4-DNP-DL-Ethionine with a Hypothetical Kinase

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5Lys72, Glu91Hydrogen Bond, Salt Bridge
2-8.2Val57, Leu135Hydrophobic Interaction
3-7.9Asp184Hydrogen Bond

Note: This table provides a hypothetical example of docking results to illustrate the type of data generated.

Conformational Changes Induced upon Binding

Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-protein complex. nih.gov These simulations can reveal conformational changes in both the N-2-4-DNP-DL-ethionine molecule and the target protein upon binding. For instance, the binding of the ligand might induce a shift in a protein loop or a change in the orientation of side chains in the active site, which could modulate the protein's function. Conversely, the protein's environment can induce conformational changes in the ligand, favoring a specific bound state.

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity

Computational tools can predict the metabolic fate of N-2-4-DNP-DL-ethionine in a biological system. nih.gov These predictions are based on known metabolic reactions and enzyme substrate specificities.

The primary metabolic pathways for this compound are likely to involve the reduction of the nitro groups, a common metabolic route for nitroaromatic compounds, and the oxidation of the thioether group to a sulfoxide. researchgate.netchemicalbook.com Other potential reactions include hydrolysis of the amide bond or hydroxylation of the aromatic ring. In silico systems use databases of metabolic transformations to predict the likelihood of these reactions and the specific enzymes, such as cytochrome P450s or nitroreductases, that may be involved.

Table 3: Predicted Metabolic Pathways for N-2-4-DNP-DL-Ethionine

Metabolic ReactionPredicted MetabolitePotential Enzyme Class
Nitro Reduction (ortho)N-(2-amino-4-nitrophenyl)-DL-ethionineNitroreductase
Nitro Reduction (para)N-(4-amino-2-nitrophenyl)-DL-ethionineNitroreductase
Thioether OxidationN-2-4-DNP-DL-ethionine sulfoxideCytochrome P450, Flavin-containing monooxygenase
Amide Hydrolysis2,4-Dinitrophenol (B41442) and DL-ethionineAmidase

Note: The pathways listed are based on the chemical structure of the compound and general metabolic knowledge.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of N-2-4-DNP-DL-ethionine crystalline, where experimental data may be limited, QSAR and cheminformatics offer a powerful approach to predict its biological effects and to guide the design of novel, more potent, or selective analogs.

While specific QSAR studies on N-2-4-DNP-DL-ethionine are not extensively available in public literature, the established methodologies for other amino acid derivatives can be applied. nih.gov The general workflow involves building a dataset of structurally related compounds with known activities, calculating molecular descriptors, developing a mathematical model that links these descriptors to the activity, and then validating this model. nih.govnih.gov

Detailed Research Findings

Research in QSAR modeling for amino acid derivatives and other small molecules has demonstrated the importance of various molecular descriptors in predicting biological activity. nih.govnih.gov These descriptors can be categorized into several groups:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For N-2-4-DNP-DL-ethionine, the electron-withdrawing nature of the 2,4-dinitrophenyl group would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational descriptors. The ethyl group in the ethionine side chain, as opposed to a methyl group in methionine, would alter these steric properties.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes and protein binding pockets.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The development of a robust QSAR model for N-2-4-DNP-DL-ethionine and its analogs would follow a systematic process. Initially, a library of virtual analogs would be generated by modifying the parent structure. For instance, the position and number of nitro groups on the phenyl ring could be varied, or the ethyl group of the ethionine side chain could be replaced with other alkyl or functional groups.

For each of these virtual analogs, a range of molecular descriptors would be calculated using computational chemistry software. The next step would be to use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines, to build the QSAR model. nih.gov

The predictive power of the resulting model would then be rigorously validated using both internal and external validation techniques to ensure its reliability. nih.gov A validated QSAR model can then be used to predict the activity of new, untested analogs, thereby prioritizing the synthesis and experimental testing of the most promising candidates.

Interactive Data Tables

Table 1: Hypothetical Analogs of N-2-4-DNP-DL-Ethionine and their Predicted Activities

Compound IDR1-GroupR2-GroupPredicted Activity (IC50, µM)
DNP-Eth-0014-NO2Ethyl15.2
DNP-Eth-0022-NO2Ethyl22.8
DNP-Eth-0034-ClEthyl18.5
DNP-Eth-0044-OCH3Ethyl35.1
DNP-Met-0014-NO2Methyl12.7

Table 2: Selected Molecular Descriptors for Hypothetical Analogs

Compound IDLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)
DNP-Eth-0012.95329.29135.8
DNP-Eth-0022.95329.29135.8
DNP-Eth-0033.21318.74112.6
DNP-Eth-0042.65324.30121.9
DNP-Met-0012.72315.27135.8

Through the analysis of such data, cheminformatics tools can identify key structural features that are either beneficial or detrimental to the desired biological activity. This information is invaluable for the rational design of new analogs with improved properties.

Future Research Trajectories and Emerging Avenues for N 2 4 Dnp Dl Ethionine Crystalline

Elucidation of Novel Molecular Targets and Unconventional Biochemical Pathways

Future research into N-2-4-DNP-DL-ethionine crystalline would logically begin by investigating its molecular interactions and effects on biochemical pathways. Ethionine is a known antagonist of methionine, an essential amino acid, and can disrupt processes that depend on methionine, such as protein synthesis and methylation. The dinitrophenyl group, on the other hand, is a well-known uncoupler of oxidative phosphorylation. Therefore, initial studies would likely focus on:

Dual-Target Effects: Investigating whether this compound acts as a dual-action compound, simultaneously disrupting both methionine-dependent pathways and cellular energy metabolism.

Enzyme Inhibition: Screening for specific enzymes that are targeted by the compound. This could include enzymes in the methionine salvage pathway or those involved in the electron transport chain.

Methylation and Ethylation: Assessing the extent to which N-2-4-DNP-DL-ethionine leads to the formation of S-adenosylethionine (SAE) and subsequent aberrant ethylation of DNA, RNA, and proteins, a known effect of ethionine. The impact of the DNP moiety on this process would be a novel area of inquiry.

Integration with Advanced Omics Technologies (Proteomics, Metabolomics, Lipidomics) for Systems-Level Understanding

To gain a comprehensive understanding of the cellular response to this compound, a systems biology approach utilizing omics technologies will be indispensable.

Proteomics: Mass spectrometry-based proteomics could identify global changes in protein expression and post-translational modifications. Specifically, techniques that detect dinitrophenylated proteins could be adapted to identify direct protein targets of the compound. nih.gov This would provide insights into the cellular pathways most affected by this compound.

Metabolomics: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to profile the metabolic footprint of cells or organisms exposed to the compound. nih.gov This would likely reveal perturbations in amino acid metabolism, the tricarboxylic acid (TCA) cycle, and nucleotide synthesis, reflecting the combined effects of ethionine and DNP. nih.govnih.gov

Lipidomics: Given that ethionine is known to induce fatty liver by altering lipid metabolism, lipidomics studies would be crucial. nih.gov These studies could quantify changes in various lipid species, such as triglycerides, phospholipids, and cholesterol esters, to elucidate the compound's impact on lipid synthesis, storage, and transport. nih.govnih.gov

Table 1: Potential Omics-Based Research Approaches for this compound

Omics TechnologyResearch FocusPotential Findings
Proteomics Identification of protein targets and pathway analysis.Elucidation of direct molecular interactions and affected cellular signaling pathways.
Metabolomics Analysis of metabolic perturbations.Understanding of the impact on energy metabolism, amino acid utilization, and nucleotide synthesis.
Lipidomics Characterization of changes in the lipid profile.Insight into the mechanisms of induced steatosis and disruption of lipid homeostasis.

Development of Innovative In Vitro Cell Culture Models and Organoid Systems

The development and use of advanced in vitro models would allow for more physiologically relevant investigations into the effects of this compound.

3D Cell Cultures and Spheroids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids can better mimic the in vivo environment, providing more accurate data on cellular responses. biotechniques.comsigmaaldrich.comrsc.org

Organoid Systems: Liver organoids would be particularly relevant for studying the hepatotoxic effects of ethionine and the metabolic consequences of DNP. nih.gov These models could be used to investigate the compound's impact on liver development, function, and disease pathogenesis in a human-relevant context.

Co-culture Models: Establishing co-culture systems, for example, of hepatocytes and immune cells, could help to understand the interplay between different cell types in response to the compound.

Exploration of this compound in the Context of Specific Biological Processes and Disease Models (mechanistic focus)

Future research should aim to explore the mechanistic basis of this compound's effects in the context of specific biological processes and diseases.

Cancer Metabolism: Given that many cancer cells exhibit a strong dependence on methionine, the ethionine component of the compound could be exploited to target these cells. The DNP moiety could simultaneously disrupt the altered energy metabolism characteristic of many tumors.

Neurodegenerative Diseases: Oxidative stress is a hallmark of many neurodegenerative disorders. The DNP group is known to affect mitochondrial function and the production of reactive oxygen species (ROS). Research could explore whether this compound modulates these processes in neuronal models.

Metabolic Disorders: The known effects of ethionine on liver lipid metabolism and DNP on systemic energy expenditure suggest that this compound could be investigated in models of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and diabetes. nih.gov

Advancements in Analytical and Computational Methodologies for Enhanced Precision and Throughput

To support these research endeavors, advancements in analytical and computational methods will be necessary.

High-Resolution Mass Spectrometry: The use of advanced mass spectrometry techniques will be essential for the sensitive and accurate quantification of the compound and its metabolites in biological samples. nih.gov

Computational Modeling: Molecular docking and simulation studies could predict the binding of this compound to potential protein targets, helping to prioritize experimental investigations.

Quantitative Systems Pharmacology (QSP): Integrating experimental data into QSP models could help to predict the compound's effects at the whole-organism level and guide the design of future studies.

常见问题

Q. How can researchers verify the chemical identity and purity of N-2-4-DNP-DL-ETHIONINE CRYSTALLINE in experimental setups?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, comparing observed peaks to reference spectra of the crystalline form. Purity can be assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate results with mass spectrometry (MS) to confirm molecular weight and isotopic patterns. Ensure batch-to-batch consistency by documenting retention times and spectral profiles .

Q. What are the recommended handling protocols to ensure DL-Ethionine’s stability during biochemical assays?

Methodological Answer: Store crystalline DL-Ethionine in a desiccator at -20°C to prevent hygroscopic degradation. Prepare fresh solutions in phosphate-buffered saline (PBS) or cell culture media (pH 7.4) immediately before use. Avoid exposure to light and repeated freeze-thaw cycles. Monitor stability using UV-Vis spectroscopy (absorbance at 280 nm) over time to detect decomposition .

Advanced Research Questions

Q. How can experimental outcomes involving DL-Ethionine’s role in oxidative stress models address contradictions in published data?

Methodological Answer: Discrepancies often arise from variations in experimental design (e.g., cell type, dosage, exposure duration). Conduct a meta-analysis of existing studies to identify confounding variables. Replicate experiments using standardized protocols (e.g., ROS detection via DCFH-DA assay, glutathione depletion assays) while controlling for cell confluency, serum concentration, and oxygen tension. Apply statistical tools like ANOVA with post-hoc tests to isolate significant factors. Document all parameters in a pre-registered protocol to enhance reproducibility .

Q. What methodological approaches optimize DL-Ethionine’s use in inducing endoplasmic reticulum (ER) stress in murine hepatocyte models?

Methodological Answer: Titrate DL-Ethionine concentrations (0.1–5 mM) over 24–72 hours and measure ER stress markers (e.g., GRP78, CHOP) via qRT-PCR and Western blot. Pair with thapsigargin (positive control) to validate specificity. Use RNA-seq to identify off-target effects and pathway crosstalk. For in vivo models, employ intraperitoneal injection (50 mg/kg body weight) and monitor hepatic histopathology (H&E staining) and serum ALT/AST levels .

Q. How can researchers resolve conflicting data on DL-Ethionine’s mutagenic potential in bacterial reverse mutation assays (Ames tests)?

Methodological Answer: Differences in metabolic activation systems (e.g., S9 liver homogenate) and bacterial strains (e.g., TA98 vs. TA100) may explain inconsistencies. Re-test using harmonized OECD Guideline 471 protocols, including dose-response curves (0.1–10 µg/plate) and concurrent positive controls (e.g., sodium azide). Apply the Benjamini-Hochberg correction to minimize false-positive rates. Report results in compliance with ARRIVE guidelines to ensure transparency .

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical reporting of DL-Ethionine’s cytotoxic effects in preclinical studies?

Methodological Answer: Adhere to the "PnD e-questionnaire" (https://magic.elixir-hpc.si/PnD_invitro ) to document materials, methods, and statistical analyses. Disclose conflicts of interest, including funding sources or institutional biases. For animal studies, include IACUC approval numbers and humane endpoint criteria. Use platforms like Zenodo to share raw data (e.g., flow cytometry files, blot images) to enable independent verification .

Data Integration and Multi-Omics Applications

Q. How can transcriptomic and metabolomic data be integrated to elucidate DL-Ethionine’s mechanism in cancer models?

Methodological Answer: Combine RNA-seq data (differentially expressed genes) with LC-MS metabolomics (e.g., SAM/SAH ratios) using pathway enrichment tools (MetaboAnalyst 5.0, GSEA). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to methionine metabolism. Validate findings with CRISPR-Cas9 knockouts of key targets (e.g., MAT2A) in 3D spheroid models .

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